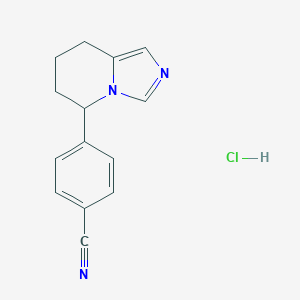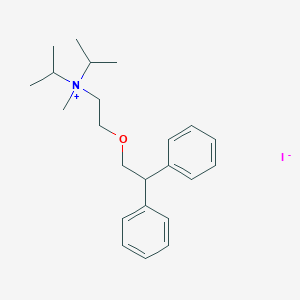![molecular formula C27H31FN2O4 B033758 ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate CAS No. 109083-30-9](/img/structure/B33758.png)
ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is known for its unique structure, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. Additionally, its anti-inflammatory properties make it useful for studying the mechanisms of inflammation in the body.
One of the limitations of using this compound in lab experiments is its potential toxicity. It may be toxic to normal cells as well as cancer cells, which could limit its usefulness as a tool for studying cancer growth and development.
Direcciones Futuras
There are several future directions for research on ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate. One potential direction is the development of new drugs based on its structure. Researchers could explore the potential of modifying the structure of the compound to improve its efficacy and reduce its toxicity.
Another potential direction is the study of the compound's mechanism of action. Researchers could investigate the enzymes and pathways that are affected by the compound and explore its potential as a tool for studying cancer growth and development.
Conclusion:
This compound is a promising compound with potential applications in medicine. Its unique structure and ability to inhibit the growth of cancer cells make it a useful tool for studying cancer growth and development. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate involves several steps. The first step is the reaction of 4-fluorobenzaldehyde with 2-phenyl-5-propan-2-ylimidazole to form 3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazole. The second step involves the reaction of the intermediate product with ethyl 3,5-dihydroxyhept-6-enoate to form this compound.
Aplicaciones Científicas De Investigación
Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate has potential applications in the field of medicine. It has been studied for its potential use as an anti-cancer drug due to its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Propiedades
Número CAS |
109083-30-9 |
|---|---|
Fórmula molecular |
C27H31FN2O4 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C27H31FN2O4/c1-4-34-25(33)17-23(32)16-22(31)14-15-24-26(18(2)3)29-27(19-8-6-5-7-9-19)30(24)21-12-10-20(28)11-13-21/h5-15,18,22-23,31-32H,4,16-17H2,1-3H3/b15-14+ |
Clave InChI |
ZVJXPFSQAFIMQI-CCEZHUSRSA-N |
SMILES isomérico |
CCOC(=O)CC(CC(/C=C/C1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C)O)O |
SMILES |
CCOC(=O)CC(CC(C=CC1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C)O)O |
SMILES canónico |
CCOC(=O)CC(CC(C=CC1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C)O)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



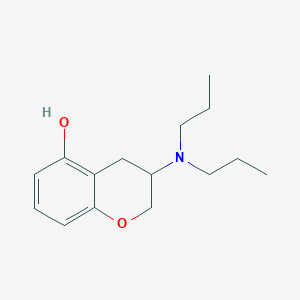
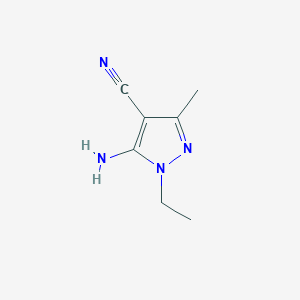



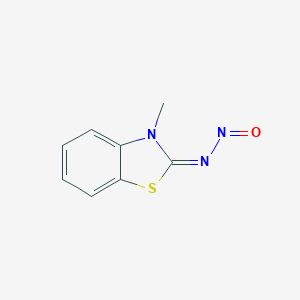


![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
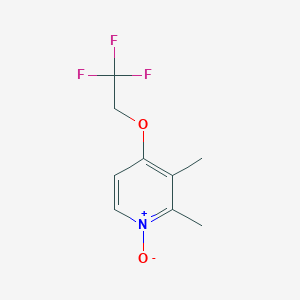
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
